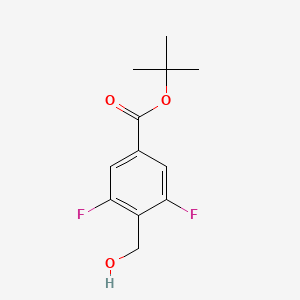

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate

Description

Molecular Architecture and Functional Group Analysis

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate (CAS 1239964-17-0) features a benzoate core with distinct functional groups that define its chemical behavior. The molecular formula is C₁₂H₁₄F₂O₃ , with a molecular weight of 244.23 g/mol . Key structural components include:

- A tert-butyl ester group at the para position, contributing steric bulk and lipophilicity.

- Fluorine atoms at the 3- and 5-positions of the aromatic ring, introducing electron-withdrawing effects.

- A hydroxymethyl group at the 4-position, enabling hydrogen bonding and derivatization potential.

The tert-butyl group (C(C(CH₃)₃)) enhances solubility in nonpolar solvents, while the hydroxymethyl (-CH₂OH) group introduces polarity. The fluorine substituents create a meta-difluoro pattern, which electronically deactivates the aromatic ring, directing electrophilic substitution to specific sites. The compound’s InChIKey (UQXHOULFCLJBCV-UHFFFAOYSA-N) and SMILES (OCc1c(F)cc(cc1F)C(=O)OC(C)(C)C) reflect this architecture.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂O₃ |

| Molecular Weight | 244.23 g/mol |

| Functional Groups | tert-butyl ester, hydroxymethyl, difluoro |

| Boiling Point | 331.1 ± 42.0 °C (predicted) |

| Density | 1.2 ± 0.1 g/cm³ |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related analogs. For example, X-ray studies of tert-butyl 4-(hydroxymethyl)benzoate reveal that the hydroxymethyl group adopts a gauche conformation relative to the aromatic ring, stabilized by intramolecular hydrogen bonding. In difluoro-substituted analogs, fluorine atoms induce nonplanar conformations due to steric and electronic repulsion. For instance, 2,6-difluoro-3-methoxybenzamide exhibits a dihedral angle of -27° between the carboxamide and aromatic ring, optimizing hydrophobic interactions in protein binding pockets.

In this compound, the 3,5-difluoro substitution likely forces the hydroxymethyl group into a specific orientation to minimize steric clashes with the tert-butyl moiety. Computational modeling predicts three low-energy conformers for the hydroxymethyl group (GG, GT, TG), with the GT conformation being most stable in solution.

| Parameter | Value (Predicted) |

|---|---|

| Torsion Angle (C–O–C–C) | -27° to -58° |

| Hydrogen Bond Length | 2.79 Å (C–H···F) |

Comparative Analysis with Ortho/Meta-Fluoro Analogues

The 3,5-difluoro substitution pattern distinctively influences reactivity and intermolecular interactions compared to ortho- or mono-fluoro analogs:

Electronic Effects :

Conformational Rigidity :

| Compound | σₘ (Hammett) | σₚ (Hammett) | pKa |

|---|---|---|---|

| 3,5-Difluorobenzoic acid | 0.34 | 0.06 | 3.52 |

| 2,6-Difluorobenzoic acid | 0.37 | 0.23 | 2.98 |

Electronic Effects of Difluoro Substitution Patterns

The 3,5-difluoro substitution exerts significant electronic effects on the benzoate core:

- Ring Deactivation : Fluorine’s electronegativity (-I effect) reduces electron density on the aromatic ring, decreasing susceptibility to electrophilic attack. The combined σₘ values (0.34 each) yield a total σ of 0.68 , comparable to a nitro group (σₚ = 0.78).

- Resonance Modulation : While fluorine’s +M effect is weak, the para-hydroxymethyl group donates electrons via resonance, partially counteracting ring deactivation. This duality creates a polarized electronic environment , enhancing interactions with electron-deficient species.

- 19F NMR Shifts : In related compounds, meta-fluorine atoms exhibit upfield shifts (δ ~ -110 ppm) due to reduced deshielding, whereas ortho-fluorines show downfield shifts (δ ~ -105 ppm).

These electronic properties make the compound a versatile intermediate in synthesizing fluorinated pharmaceuticals, where controlled reactivity and stability are critical.

| Substituent Effect | Impact on Benzoate Core |

|---|---|

| -I (Inductive) |

Properties

IUPAC Name |

tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-5,15H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXHOULFCLJBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735681 | |

| Record name | tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239964-17-0 | |

| Record name | tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239964-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 3,5-difluoro-4-(hydroxymethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Synthetic Preparation via Aldehyde Reduction

The hydroxymethyl group in this compound is typically introduced through the reduction of a formyl precursor. For example:

Reaction:

tert-Butyl 3,5-difluoro-4-formylbenzoate → tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate

| Reagent/Conditions | Yield | Notes | Source |

|---|---|---|---|

| NaBH₄ in MeOH/THF, 0–25°C, 2h | 85–90% | Mild reduction preserves ester group. |

Mechanism: The aldehyde undergoes hydride transfer to form the primary alcohol.

Ester Hydrolysis to Carboxylic Acid

The tert-butyl ester can be cleaved under acidic or basic conditions to yield the free carboxylic acid:

Reaction:

this compound → 3,5-Difluoro-4-(hydroxymethyl)benzoic acid

| Conditions | Yield | Notes | Source |

|---|---|---|---|

| TFA/DCM (1:1), rt, 4h | 95% | Acidic deprotection; minimal side reactions. | |

| 6M HCl, reflux, 12h | 80% | Longer reaction time required. |

Application: The carboxylic acid is a key intermediate for further derivatization (e.g., amidation).

Hydroxymethyl Group Functionalization

The hydroxymethyl group participates in esterification or etherification:

Esterification with Carboxylic Acids

Reaction:

this compound + RCOOH → RCOOCH₂-C₆HF₂-COO-tert-butyl

| Conditions | Yield | Notes | Source |

|---|---|---|---|

| EDCI/DMAP, CH₂Cl₂, 5°C, 16h | 75% | Catalytic DMAP enhances acylation efficiency. |

Oxidation to Aldehyde

Reaction:

this compound → tert-Butyl 3,5-difluoro-4-formylbenzoate

| Reagent/Conditions | Yield | Notes | Source |

|---|---|---|---|

| PCC, CH₂Cl₂, rt, 3h | 70% | Selective oxidation without ester cleavage. |

Aromatic Fluorine Reactivity

The fluorine atoms at positions 3 and 5 may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Limitation: Fluorine’s strong C-F bond and the electron-withdrawing ester group reduce NAS efficiency.

Thermal Stability and Decomposition

The tert-butyl ester group is susceptible to thermal decomposition:

| Condition | Outcome | Notes | Source |

|---|---|---|---|

| 200°C, N₂ atmosphere, 1h | Decarboxylation to 3,5-difluorotoluene derivative | Forms volatile byproducts. |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate has been investigated for its potential as a pharmaceutical intermediate. It can serve as a building block for the synthesis of more complex molecules with therapeutic properties. Its fluorinated structure may enhance the biological activity of derivatives by improving metabolic stability and bioavailability.

Case Study : A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant anti-cancer activity against various tumor cell lines. The introduction of the difluoro group was found to improve binding affinity to specific biological targets, making it a candidate for further drug development .

Biochemical Reagent

This compound is utilized as a biochemical reagent in various research applications, including:

- Protein Labeling : Due to its reactive hydroxymethyl group, it can be used to modify proteins for tracking and analysis in biochemical assays.

- Drug Development : Its derivatives are explored in the creation of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, minimizing side effects on healthy tissues .

Material Science

This compound can also be employed in the development of advanced materials. Its unique chemical structure allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

Application Example : Research indicates that incorporating this compound into polymer formulations can lead to materials with improved UV resistance and mechanical properties, making them suitable for use in coatings and packaging materials .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Enhanced bioactivity and stability |

| Biochemical Reagent | Protein modification | Improved tracking in assays |

| Material Science | Polymer enhancement | Increased thermal stability |

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the difluoro groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

Below is a detailed comparison:

Key Observations:

Substituent Positions : The fluorine atoms in the target compound are at 3- and 5-positions , whereas in Compound A, they are at 2- and 5-positions . This positional difference alters electronic effects (e.g., electron-withdrawing capacity) and steric interactions.

Functional Groups: The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., oxidation to carboxylic acid or conjugation). In contrast, Compound A’s triazolopyridinone moiety introduces nitrogen-rich heterocyclic character, often associated with biological activity (e.g., kinase inhibition or antimicrobial effects) .

Molecular Weight: Compound A’s higher molecular weight (~347 vs. 244 g/mol) reflects the bulkier triazolopyridinone group, which may influence solubility and bioavailability.

Reactivity Insights:

- The hydroxymethyl group in the target compound is prone to oxidation (e.g., to a carboxylic acid) or protection/deprotection strategies.

- Compound A’s triazolopyridinone group may participate in hydrogen bonding or π-π stacking, critical for drug-receptor interactions.

Biological Activity

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate is a chemical compound notable for its unique structure, which includes a tert-butyl group, two fluorine atoms at the 3 and 5 positions, and a hydroxymethyl group at the 4 position of a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₄F₂O₃

- Molecular Weight : 244.24 g/mol

- Structure : The presence of fluorine enhances lipophilicity and metabolic stability, which can significantly influence biological interactions and reactivity compared to other compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit various bacterial strains, showing promising results against Gram-positive bacteria .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms are still under investigation.

- Potential as a Pharmaceutical Precursor : Its unique structure makes it a valuable candidate for the synthesis of more complex pharmaceutical compounds with therapeutic effects .

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, while the difluoro groups influence electronic properties. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological outcomes.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar compounds found that those with difluoro substitutions exhibited enhanced activity against Staphylococcus aureus and Enterococcus faecalis. This compound is hypothesized to share this property due to its structural similarities .

Synthesis and Applications

The synthesis typically involves the esterification of 3,5-difluoro-4-(hydroxymethyl)benzoic acid with tert-butyl alcohol under acidic conditions. This method is scalable for industrial applications where continuous flow processes may be employed to enhance yield and efficiency.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Tert-butyl 4-(hydroxymethyl)benzoate | 143726-85-6 | Moderate antimicrobial activity |

| Methyl 4-(1-hydroxyethyl)benzoate | 84851-56-9 | Limited data on biological activity |

| 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | Not applicable | Potential anti-inflammatory properties |

This table highlights the comparative biological activities of structurally similar compounds. The presence of fluorine atoms in this compound is expected to enhance its reactivity and biological efficacy compared to others listed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate?

- Methodology : The synthesis typically involves sequential functionalization of the benzoate core. For example:

Hydroxymethyl introduction : Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies using formaldehyde equivalents under controlled conditions.

Fluorination : Electrophilic fluorination with Selectfluor® or DAST in aprotic solvents (e.g., DCM, THF) at low temperatures (−20°C to 0°C).

Esterification : Protection of the carboxylic acid group via tert-butylation using Boc₂O (di-tert-butyl dicarbonate) and DMAP in anhydrous THF .

- Key considerations : Monitor reaction progress via TLC (silica, hexane/EtOAc) and optimize stoichiometry to avoid over-fluorination.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.5 ppm).

- 19F NMR : Resolve coupling between fluorine atoms (JFF ≈ 8–12 Hz) and confirm regiochemistry.

- FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and hydroxymethyl O-H (~3400 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can conflicting data on fluorination regioselectivity be resolved?

- Experimental design :

Perform competitive fluorination experiments using isotopic labeling (e.g., 18F tracers).

Analyze substituent effects via Hammett plots with electron-withdrawing/donating groups.

Use DFT calculations (B3LYP/6-311+G(d,p)) to predict thermodynamic vs. kinetic control .

- Data contradiction analysis : Compare crystallographic data (e.g., C-F bond lengths) with computational models to identify discrepancies in steric/electronic factors.

Q. What strategies minimize degradation during storage of this compound?

- Stability studies :

- Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Identify degradation products (e.g., hydrolysis to carboxylic acid) via LC-MS.

- Mitigation : Store under inert gas (Ar/N₂) at −20°C in amber vials with molecular sieves (3Å) .

Q. How can mechanistic insights into ester hydrolysis under basic conditions be obtained?

- Kinetic analysis :

- Use pseudo-first-order conditions with excess NaOH (0.1–1.0 M) and track hydrolysis via UV-Vis (λ = 260 nm).

- Calculate activation energy (Ea) via Arrhenius plots across 25–60°C.

- Isotope effects : Compare kH/kD ratios using D₂O to probe rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.